2-(Difluoromethyl)-5-phenyl-1,3-thiazole
CAS No.:
Cat. No.: VC17679933
Molecular Formula: C10H7F2NS
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7F2NS |
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Molecular Weight | 211.23 g/mol |
IUPAC Name | 2-(difluoromethyl)-5-phenyl-1,3-thiazole |
Standard InChI | InChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H |
Standard InChI Key | ORNIZBFUAYLCJC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(S2)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2-(difluoromethyl)-5-phenyl-1,3-thiazole is CHFNS, with a molecular weight of 227.23 g/mol. The thiazole ring system consists of a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. Key structural features include:
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Difluoromethyl group (-CFH) at position 2, which introduces electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effects .
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Phenyl substituent at position 5, contributing aromatic stacking interactions and hydrophobic bulk .
Comparative analysis with the structurally related compound 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1423026-60-1, CHFNOS) highlights the impact of substituent positioning on electronic distribution. The absence of a carboxylic acid group in the target compound suggests reduced polarity and altered solubility profiles.
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most viable route for constructing the thiazole core. This method involves cyclocondensation of a thioamide with an α-halo ketone . For 2-(difluoromethyl)-5-phenyl-1,3-thiazole:
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Thioamide precursor: A phenyl-substituted thioamide (e.g., thiobenzamide) reacts with 2-bromo-1,1-difluoroacetone as the α-halo ketone.
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Cyclization: Intramolecular nucleophilic attack by the thioamide’s sulfur atom on the electrophilic carbonyl carbon forms the thiazole ring, with concomitant elimination of HBr .
Example reaction pathway:
Microwave-Assisted Optimization
Recent advancements in microwave-assisted synthesis, as demonstrated for analogous thiazole-pyrazoline hybrids , could reduce reaction times (<30 minutes) and improve yields (>80%) compared to conventional heating.
Physicochemical Properties
While experimental data for the target compound are sparse, predictions based on analogous structures suggest:
Property | Value/Range | Basis for Estimation |
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Melting Point | 120–140°C | Comparison to |
LogP (Lipophilicity) | 2.8–3.5 | Fluorine’s hydrophobic effect |
Solubility | Low in water; soluble in DMSO, DMF | Polar aprotic solvents |
Pharmacological and Industrial Applications
Antimicrobial Activity
Fluorinated thiazoles show broad-spectrum antimicrobial effects. The compound 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole inhibited Staphylococcus aureus with a MIC of 1.56 μg/mL . The difluoromethyl substituent’s electronegativity likely disrupts microbial cell membrane integrity.
Agricultural and Material Science Uses
Thiazole derivatives are employed in:
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Insecticides: Fluorine-enhanced derivatives improve pest resistance profiles .
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Electronic materials: Conjugated thiazole systems with fluorinated groups act as electron-transport layers in OLEDs .
Structure-Activity Relationships (SAR)
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Fluorine positioning: Difluoromethyl at position 2 increases metabolic stability compared to non-fluorinated analogs .
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Phenyl ring substitution: Electron-withdrawing groups (e.g., -Cl, -CF) at the para position of the phenyl group enhance anticancer potency .
Computational and ADMET Profiles
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